1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine
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Overview
Description
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Imidazole Ring: The imidazole ring is typically synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Butyl and Cyclobutylmethylsulfonyl Groups: The butyl and cyclobutylmethylsulfonyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring to the imidazole core.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazole ring.
Scientific Research Applications
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its imidazole core is known to interact with various enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine involves its interaction with specific molecular targets. The imidazole core of the compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine can be compared with other imidazole derivatives, such as:
1-Butyl-2-methylimidazole: This compound lacks the cyclobutylmethylsulfonyl and piperidine groups, making it less complex and potentially less versatile in its applications.
2-Ethyl-4-methylimidazole: This compound has a simpler structure and is primarily used in the synthesis of epoxy resins.
1-Cyclobutylmethylsulfonyl-2-methylimidazole: This compound shares the cyclobutylmethylsulfonyl group but lacks the piperidine ring, which may affect its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-ethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2S/c1-3-5-13-23-19(15-22-12-7-6-11-18(22)4-2)14-21-20(23)26(24,25)16-17-9-8-10-17/h14,17-18H,3-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWCQVIWJYJQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCCC3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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